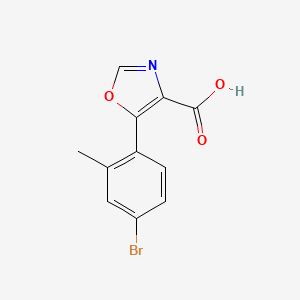
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxylic acid group and a brominated phenyl ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the oxazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-catalyzed reactions to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the bromination and cyclization steps. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product.
化学反应分析
Types of Reactions
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Phenyl derivatives with various functional groups replacing the bromine atom.
科学研究应用
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The brominated phenyl ring can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties.
5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-(2-Methylphenyl)-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, leading to different substitution reactions.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid makes it unique in terms of its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s steric and electronic properties.
属性
CAS 编号 |
914220-38-5 |
|---|---|
分子式 |
C11H8BrNO3 |
分子量 |
282.09 g/mol |
IUPAC 名称 |
5-(4-bromo-2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-4-7(12)2-3-8(6)10-9(11(14)15)13-5-16-10/h2-5H,1H3,(H,14,15) |
InChI 键 |
XJAJTGGURSPULG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)C2=C(N=CO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


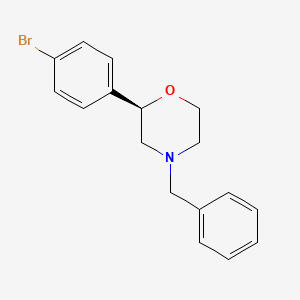
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
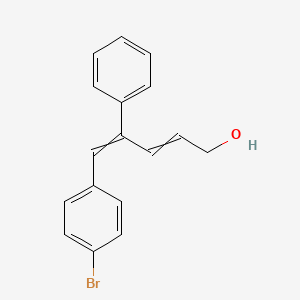
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
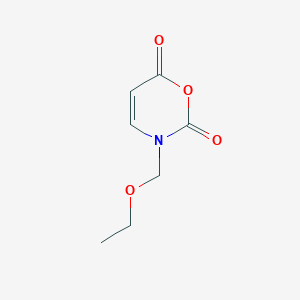



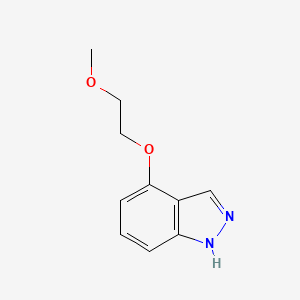
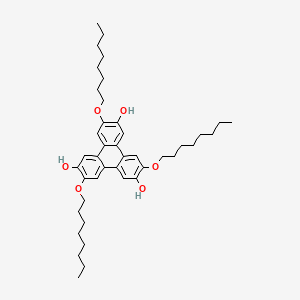
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)

